molecular formula C5H9N3O2 B3043374 (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid CAS No. 851960-91-3

(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Cat. No.: B3043374
CAS No.: 851960-91-3
M. Wt: 143.14 g/mol
InChI Key: MJRDGTVDJKACQZ-VKHMYHEASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid typically involves the introduction of the diazirine moiety into an amino acid framework. One common method involves the reaction of an appropriate amino acid precursor with a diazirine-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the diazirine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.

    Biology: Employed in the investigation of protein-protein and protein-DNA interactions.

    Medicine: Utilized in drug discovery and development to identify binding sites and interaction partners.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves the formation of highly reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can covalently bind to nearby molecules, allowing researchers to capture and study transient interactions. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
  • 3-(3-Methyl-3H-diazirin-3-yl)propionic acid

Uniqueness

(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is unique due to its amino acid structure combined with the diazirine moiety. This combination allows it to be incorporated into peptides and proteins, enabling site-specific photo-crosslinking studies. Its ability to form reactive carbene intermediates upon UV activation distinguishes it from other photo-crosslinking agents .

Properties

IUPAC Name

(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(7-8-5)2-3(6)4(9)10/h3H,2,6H2,1H3,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRDGTVDJKACQZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031934
Record name L-Photo-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851960-91-3
Record name L-Photo-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851960-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Photo-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Reactant of Route 3
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Reactant of Route 4
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Reactant of Route 5
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Reactant of Route 6
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

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